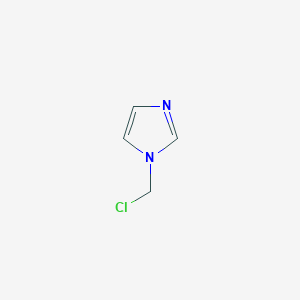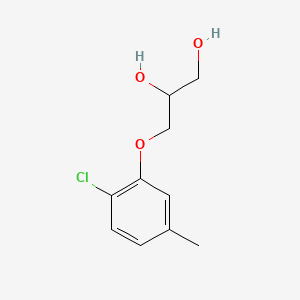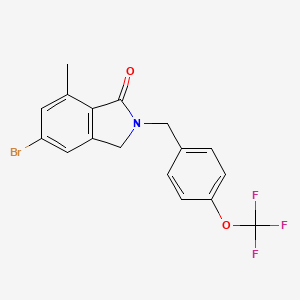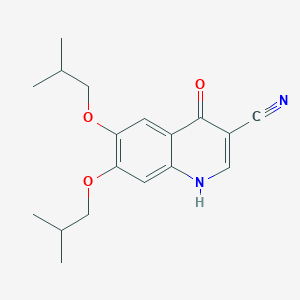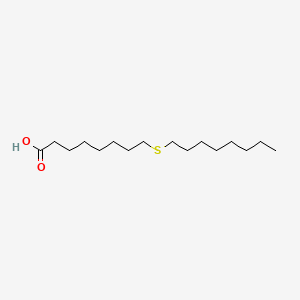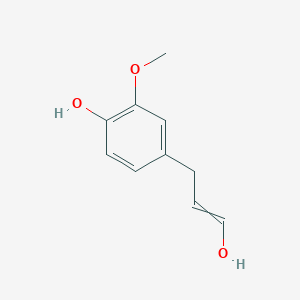
2,5,5-Trimethyl-cyclohex-3-enone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,5-Trimethyl-cyclohex-3-enone is an organic compound with the molecular formula C9H14O. It is a derivative of cyclohexenone, characterized by the presence of three methyl groups at positions 2 and 5 on the cyclohexene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5,5-Trimethyl-cyclohex-3-enone can be synthesized through several methods. One common approach involves the dehydrogenation of 2,5,5-trimethyl-cyclohexanone using a palladium catalyst. The reaction typically occurs under mild conditions, with the presence of hydrogen gas to facilitate the removal of hydrogen atoms from the cyclohexanone ring.
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of 2,5,5-trimethyl-cyclohexanol. This process uses oxidizing agents such as hydrogen peroxide or oxygen in the presence of a catalyst like vanadium pentoxide. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
2,5,5-Trimethyl-cyclohex-3-enone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it back to 2,5,5-trimethyl-cyclohexanone.
Substitution: The enone group allows for nucleophilic addition reactions, such as Michael addition, where nucleophiles add to the β-carbon of the enone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as organocopper compounds and Grignard reagents are employed for nucleophilic addition.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: 2,5,5-Trimethyl-cyclohexanone.
Substitution: Various substituted cyclohexenones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5,5-Trimethyl-cyclohex-3-enone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5,5-trimethyl-cyclohex-3-enone involves its ability to undergo nucleophilic addition reactions due to the presence of the enone group. This group makes the compound electrophilic, allowing it to react with nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexenone: A simpler enone without the methyl substitutions.
2-Hydroxy-3,5,5-trimethyl-cyclohex-2-enone: A hydroxylated derivative with similar structural features.
4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone: Another derivative with additional functional groups.
Uniqueness
2,5,5-Trimethyl-cyclohex-3-enone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three methyl groups enhances its stability and influences its reactivity in various chemical reactions.
Propiedades
Número CAS |
58795-34-9 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
2,5,5-trimethylcyclohex-3-en-1-one |
InChI |
InChI=1S/C9H14O/c1-7-4-5-9(2,3)6-8(7)10/h4-5,7H,6H2,1-3H3 |
Clave InChI |
IVSKDXCSHZLVON-UHFFFAOYSA-N |
SMILES canónico |
CC1C=CC(CC1=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


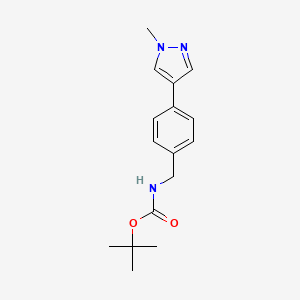
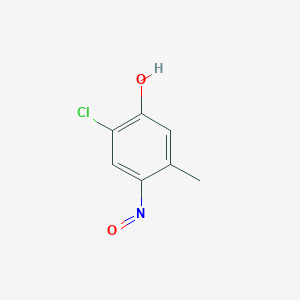
![2-[2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B13939529.png)

![2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline](/img/structure/B13939546.png)

![Tricyclo[4.2.2.0~1,6~]decane](/img/structure/B13939555.png)
